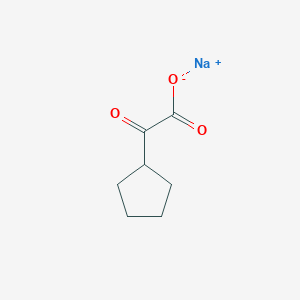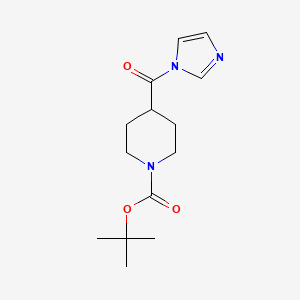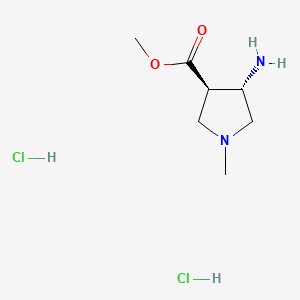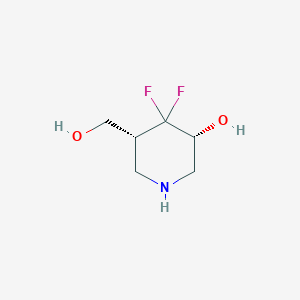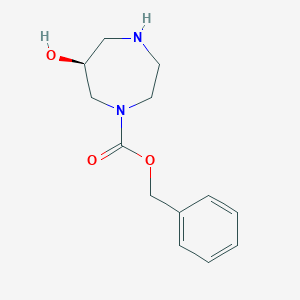![molecular formula C18H29N5O3 B14020933 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol CAS No. 95380-45-3](/img/structure/B14020933.png)
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol is a complex organic compound that features a nitrophenol core substituted with two 4-methylpiperazin-1-ylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2,6-dihydroxybenzaldehyde to introduce the nitro group, followed by the protection of hydroxyl groups. The protected intermediate is then subjected to a Mannich reaction with formaldehyde and 4-methylpiperazine to introduce the piperazine moieties. Finally, deprotection yields the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This could involve the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Condensation: The piperazine moieties can engage in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides can be used under basic conditions.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution of the hydroxyl group: Yields various ether or ester derivatives.
Condensation reactions: Forms Schiff bases or other condensation products.
Aplicaciones Científicas De Investigación
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol involves its interaction with molecular targets such as enzymes or receptors. The piperazine moieties can enhance binding affinity to these targets, while the nitrophenol core can participate in redox reactions. This compound may modulate the activity of specific proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Known for its use in treating schizophrenia.
(Z)-2-[2-(4-methylpiperazin-1-yl)benzyl]diazenecarbothioamide: Targets the protein S100B.
Uniqueness
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
95380-45-3 |
|---|---|
Fórmula molecular |
C18H29N5O3 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
2,6-bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol |
InChI |
InChI=1S/C18H29N5O3/c1-19-3-7-21(8-4-19)13-15-11-17(23(25)26)12-16(18(15)24)14-22-9-5-20(2)6-10-22/h11-12,24H,3-10,13-14H2,1-2H3 |
Clave InChI |
LCARYNFINKHQOB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCN(CC3)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


